1-[4-(trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride
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Overview
Description
1-[4-(trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride is a chemical compound known for its unique structural features and significant applications in various scientific fields. The compound consists of a piperidine ring substituted with a trifluoromethyl group on the phenyl ring, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to form the intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems and advanced purification techniques is common in industrial settings to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
1-[4-(trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can bind to various receptors or enzymes, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[4-(trifluoromethyl)phenyl]piperidine: Similar structure but lacks the amine group.
4-(trifluoromethyl)phenylpiperazine: Contains a piperazine ring instead of a piperidine ring.
4-(trifluoromethyl)phenylpyridine: Features a pyridine ring instead of a piperidine ring.
Uniqueness: 1-[4-(trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which confer distinct chemical and biological properties. The combination of these features makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2731006-92-9 |
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Molecular Formula |
C12H17Cl2F3N2 |
Molecular Weight |
317.2 |
Purity |
95 |
Origin of Product |
United States |
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